Hydrogen Bond Donor Count and Its Predicted Impact on CNS Target Engagement vs. N-Acyl Methanone Analogs
The target compound N-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide possesses 3 hydrogen bond donors (HBD), conferred by the secondary amide NH in the N-acetyl glycine side chain [1]. In contrast, the majority of closely related analogs in the dimethylamino-pyrazine piperidine series bear ketone or methanone N-acyl groups (e.g., (3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone; (3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(pyrimidin-2-yl)methanone), which have 0–1 HBD [2]. This elevated HBD count in the target compound (HBD = 3) lies above the CNS drug-likeness optimal range (HBD ≤ 2) while remaining within Lipinski compliance (HBD ≤ 5), resulting in a differentiated CNS penetration profile that may favor peripheral over central target engagement compared to ketone-linked analogs.
| Evidence Dimension | Hydrogen bond donor count (HBD) and predicted CNS multiparameter optimization (MPO) desirability |
|---|---|
| Target Compound Data | HBD = 3; clogP = 0.17; TPSA = 105.12 Ų; MW = 321.38 |
| Comparator Or Baseline | Ketone/methanone N-acyl analogs (e.g., (3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone): HBD = 0–1; TPSA = 75–95 Ų (estimated) |
| Quantified Difference | ΔHBD = +2 to +3 (target vs. methanone analogs); TPSA increase of ~10–30 Ų |
| Conditions | In silico calculated physicochemical properties (clogP, TPSA, HBD, HBA, MW, rotatable bonds) using the Sildrug/IBB computational platform |
Why This Matters
The elevated HBD count distinguishes the target compound's ADME profile from the broader ketone-linked analog series and must be considered when selecting compounds for in vivo pharmacology studies, particularly if CNS vs. peripheral target engagement is a critical selection criterion.
- [1] Sildrug Database. Calculated physicochemical properties for C15H23N5O3: MW = 321.38, clogP = 0.17, TPSA = 105.12, HBA = 8, HBD = 3, Rotatable Bonds = 5. Institute of Biochemistry and Biophysics, Polish Academy of Sciences. View Source
- [2] Molaid Compound Database. (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(pyrimidin-2-yl)methanone: C₁₆H₂₀N₆O₂, MW = 328.37, HBD = 0. Available at: https://www.molaid.com View Source
